(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

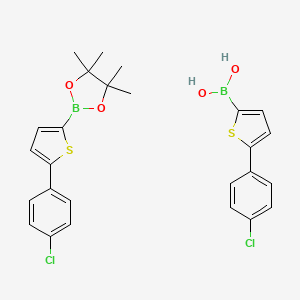

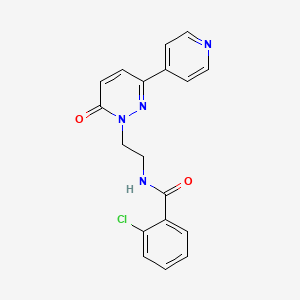

“(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1210470-48-6 . It has a molecular weight of 559.15 and its IUPAC name is 5-(4-chlorophenyl)-2-thienylboronic acid . It is a solid substance that should be stored at -20°C in a sealed container, away from moisture .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H18BClO2S.C10H8BClO2S/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(21-14)11-5-7-12(18)8-6-11;12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h5-10H,1-4H3;1-6,13-14H .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in various transformations, including the Pd-catalyzed C─C Suzuki-Miyaura couplings . They are also investigated as reversible covalent inhibitors .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at -20°C in a sealed container, away from moisture .

Aplicaciones Científicas De Investigación

Copper-facilitated Suzuki-Miyaura Coupling

A study highlighted the use of thiopheneboronic acid derivatives, similar to (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid, in the copper-facilitated Suzuki-Miyaura coupling for synthesizing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This approach improves yields and purities by avoiding the instability issues of thiopheneboronic acids during C-C couplings, demonstrating the utility of these boronic acids in facilitating complex organic synthesis processes (Hergert et al., 2018).

Fluorescence Quenching Studies

Another study explored the fluorescence quenching capabilities of boronic acid derivatives in alcohols, showing how these compounds interact with aniline to demonstrate negative deviations from the Stern-Volmer equation. This research provides insights into the photophysical properties of boronic acids, including this compound, highlighting their potential in developing fluorescence-based analytical and sensing technologies (Geethanjali et al., 2015).

Anticancer Activity and Bioanalysis

Boronic acid-based molecules have been assessed for their anticancer activities. A study on a new boronic acid-based anticancer molecule demonstrated its potential against various cell lines, underscoring the applicability of boronic acids in medicinal chemistry and drug development processes. The study also highlights the importance of bioanalytical methods in evaluating the pharmacological profiles of these compounds (Zagade et al., 2020).

Polymer Synthesis

Research into the Suzuki polycondensation of thiophenebisboronic derivatives has opened new avenues in polymer chemistry. Boronic acids are integral in synthesizing well-defined alternating thiophene−phenylene copolymers, demonstrating their critical role in creating advanced materials with potential applications in electronics, photonics, and more (Jayakannan et al., 2001).

Mechanoluminescent and Phosphorescent Materials

A novel approach for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials involves the cyclic esterification of aryl boronic acids. This technique has been used to modify non-RTP and ML active compounds into long-lived RTP emitters and bright ML dyes, indicating the utility of boronic acids in developing new optoelectronic materials (Zhang et al., 2018).

Safety and Hazards

“(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid” is classified as harmful . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

Direcciones Futuras

The future of boronic acids, including “(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid”, looks promising. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids could play a significant role in the development of new drugs in the future .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions can be used to form carbon-carbon bonds, which are fundamental in organic synthesis and can affect a wide range of biochemical pathways .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below -20°C in a sealed container, away from moisture . These conditions help to maintain the stability and efficacy of the compound .

Propiedades

IUPAC Name |

[5-(4-chlorophenyl)thiophen-2-yl]boronic acid;2-[5-(4-chlorophenyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BClO2S.C10H8BClO2S/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(21-14)11-5-7-12(18)8-6-11;12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h5-10H,1-4H3;1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDBMOYDOSINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(C=C3)Cl.B(C1=CC=C(S1)C2=CC=C(C=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26B2Cl2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)

![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)